3,6-Dichloro-2-nitroaniline
Description
Significance of Dichloro-nitroaniline Frameworks in Organic Synthesis
The incorporation of two chlorine atoms onto the nitroaniline scaffold, creating a dichloro-nitroaniline framework, significantly impacts the molecule's chemical behavior. The chlorine atoms, being electronegative, further influence the electron density of the aromatic ring and provide additional sites for potential chemical modification. This di-substitution enhances the compound's utility as a building block in various synthetic pathways. solubilityofthings.com
Dichloro-nitroaniline derivatives are valuable precursors in several industrial and research applications:
Dyes and Pigments: The specific substitution pattern influences the molecule's chromophore, making these compounds useful in the synthesis of new colorants. solubilityofthings.com
Agrochemicals: Certain isomers have been investigated for use in the development of pesticides. solubilityofthings.com
Pharmaceuticals: The framework serves as an intermediate in the synthesis of potential pharmaceutical agents, underscoring its versatility in medicinal chemistry. solubilityofthings.com
Materials Science: Research has explored the use of dichloro-nitroaniline isomers, such as 2,6-dichloro-4-nitroaniline (B1670479), in the development of materials with specific optical properties, including for the detection of certain antibiotics and pesticides. acs.org
A historical yet significant research finding illustrates the synthetic utility of the 3,6-dichloro-2-nitroaniline isomer specifically. A study from 1921 detailed its synthesis and subsequent use as a key intermediate. nstl.gov.cnnstl.gov.cn In this research, this compound was diazotized in concentrated hydrochloric acid. The resulting diazonium salt then underwent a Sandmeyer reaction to produce 1,2,3,4-tetrachlorobenzene. nstl.gov.cn This early work highlights the compound's role as a foundational reagent for creating more complex chlorinated aromatic structures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 15944-74-8 | C₆H₄Cl₂N₂O₂ | 207.02 |
| 2,6-Dichloro-4-nitroaniline | 99-30-9 | C₆H₄Cl₂N₂O₂ | 207.02 |
| 4,5-Dichloro-2-nitroaniline (B146558) | 6641-64-1 | C₆H₄Cl₂N₂O₂ | 207.02 |
| 2,3-Dichloro-6-nitroaniline (B1587157) | 65078-77-5 | C₆H₄Cl₂N₂O₂ | 207.02 |
This table presents basic chemical data for this compound and some of its isomers.
Overview of Research Trajectories for Aromatic Amines and Nitroaromatic Compounds
Research into aromatic amines and nitroaromatic compounds follows several key trajectories, driven by their fundamental importance in organic synthesis and materials chemistry. Aromatic amines are essential building blocks for a vast range of products, including polymers and pharmaceuticals. cymitquimica.com Nitroaromatic compounds are not only crucial intermediates for the synthesis of amines via reduction, but they also possess unique properties that make them valuable in their own right. ambeed.com
Current research focuses on several areas:
Synthetic Methodology: Developing new, more efficient, and environmentally benign methods for the synthesis of these compounds is a constant goal. This includes advancements in nitration techniques and the reduction of nitro groups to amines. ambeed.com
Catalysis: The use of novel catalysts to facilitate reactions involving aromatic amines and nitroaromatics is a major area of investigation. This includes creating catalysts for selective transformations.
Materials Science: Highly conjugated nitroanilines are studied for their nonlinear optical (NLO) properties, which are relevant for applications like second-harmonic generation (SHG). core.ac.uktandfonline.com The molecular organization, often governed by hydrogen bonds, is crucial for these properties. core.ac.uk
Medicinal Chemistry: The nitroaniline scaffold is a component of various molecules designed for biological activity. Research explores how modifications to this structure can lead to new therapeutic agents. ambeed.com
The study of how substituents influence the fundamental properties of these molecules remains a core aspect of research. Investigations into the electronic spectra, acidity, and intramolecular interactions of substituted nitroanilines provide the foundational knowledge needed to design molecules for specific applications. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloro-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBROUKOXRAMATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393804 | |
| Record name | Benzenamine, 3,6-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15944-74-8 | |
| Record name | Benzenamine, 3,6-dichloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,6 Dichloro 2 Nitroaniline and Analogous Dichloro Nitroanilines
De Novo Synthesis Routes
De novo synthesis strategies involve constructing the target molecule from simpler, more readily available precursors through a series of chemical transformations. For dichlorinated nitroanilines, a common and effective approach is the nitration-ammonolysis sequence starting from polychlorinated benzenes.
Nitration-Ammonolysis Sequences from Polychlorinated Benzenes
This two-step process begins with the introduction of a nitro group onto a polychlorinated benzene (B151609) ring, followed by the selective substitution of one of the chlorine atoms with an amino group via ammonolysis.
The synthesis of 2,3-dichloro-6-nitroaniline (B1587157) commences with the nitration of 1,2,3-trichlorobenzene (B84244). This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. patsnap.comgoogle.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring.
The reaction conditions, such as temperature and the molar ratio of reactants, are critical for achieving high yield and selectivity. patsnap.comgoogle.com Research has shown that maintaining the reaction temperature between 45°C and 55°C is optimal. patsnap.comgoogle.com The molar ratio of nitric acid to 1,2,3-trichlorobenzene is typically kept slightly above stoichiometric, in the range of 1.05:1 to 1.15:1, to ensure complete conversion of the starting material. patsnap.comgoogle.com
More advanced methodologies, such as using microchannel continuous flow reactors, have been developed to improve safety, efficiency, and product purity. google.com This technique allows for precise control over reaction parameters, leading to yields as high as 99.8% and purities of up to 99.6%. google.com
| Method | Reactants Ratio (Nitric Acid:1,2,3-Trichlorobenzene) | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Batch Reactor | 1.05 : 1 | 45°C | Not specified | Not specified | google.com |
| Batch Reactor | 1.10 : 1 | 50°C | Not specified | Not specified | google.com |
| Batch Reactor | 1.15 : 1 | 55°C | Not specified | Not specified | google.com |
| Microchannel Reactor | Not specified | 65-70°C (post-reaction) | 98.2% | 93.7% | google.com |
The second step in this sequence is the nucleophilic aromatic substitution of a chlorine atom on the 2,3,4-trichloronitrobenzene (B101362) intermediate with an amino group. This is achieved through ammonolysis, where the compound is reacted with ammonia (B1221849). The chlorine atom at the 4-position (para to the nitro group) is the most activated towards nucleophilic attack and is selectively replaced.
The reaction is typically performed in an autoclave under high temperature and pressure, using aqueous ammonia in an organic solvent. patsnap.comgoogle.com Solvents such as chlorobenzene (B131634) or dioxane are commonly employed. google.com The reaction temperature is generally maintained between 120°C and 150°C. patsnap.comgoogle.com One reported synthesis using dioxane as the solvent at 120°C in a sealed tube achieved a yield of 81%. google.com
To overcome the need for high temperatures and pressures, catalytic systems have been developed for the ammonolysis of 2,3,4-trichloronitrobenzene. A patented method utilizes a sulfur-containing compound as a catalyst, with water serving as the solvent. google.com This approach offers several advantages, including milder reaction conditions, higher yields, enhanced safety, and reduced environmental impact. google.com
In this process, sulfur-containing catalysts such as m-hydroxybenzene sulfonic acid or p-hydroxybenzene sulfonic acid are added to the reaction mixture of 2,3,4-trichloronitrobenzene and aqueous ammonia in a high-pressure kettle. google.com The reaction proceeds efficiently at a significantly lower temperature of 80°C, achieving yields and selectivity of over 99%. google.com This catalytic method not only shortens the reaction time but also reduces production energy consumption, making it suitable for industrial-scale production. google.com
| Catalyst | Reaction Time | Pressure | Yield | Purity | Reference |
|---|---|---|---|---|---|
| m-hydroxybenzene sulfonic acid | 6 hours | 0.3 MPa | 99.3% | 99.2% | google.com |
| p-hydroxybenzene sulfonic acid | 6 hours | 0.4 MPa | 99.0% | 99.3% | google.com |
| p-hydroxybenzene sulfonic acid | 6 hours | 0.3 MPa | 99.5% | 99.7% | google.com |
Halogenation of Nitroanilines
An alternative synthetic strategy involves the direct halogenation of a nitroaniline precursor. This method is particularly useful for preparing isomers where the substitution pattern is amenable to direct chlorination.
The synthesis of 2,6-dichloro-4-nitroaniline (B1670479) is commonly achieved by the direct chlorination of 4-nitroaniline (B120555). The amino group in 4-nitroaniline is a strong activating group and directs electrophilic substitution to the ortho positions (positions 2 and 6). Several chlorinating agents and reaction systems have been explored for this transformation.
A common laboratory method involves treating 4-nitroaniline with a mixture of hydrochloric acid and hydrogen peroxide, which generates chlorine in situ. wikipedia.org Other established methods employ different chlorinating agents:
Potassium Chlorate/HCl : This system involves dissolving 4-nitroaniline in concentrated hydrochloric acid and gradually adding a solution of potassium chlorate. This method has been reported to produce yields of 87%. prepchem.com
Chlorine Bleaching Liquor (NaOCl) : A process using sodium hypochlorite (B82951) in dilute hydrochloric or nitric acid has been developed to produce high-purity (≥96%) 2,6-dichloro-4-nitroaniline with yields around 90%. google.com This method utilizes a specific temperature profile, starting at 5-10°C and gradually increasing to 70°C, to control the reaction and minimize byproducts. google.com
Chlorine Gas in Acetic Acid : The use of elemental chlorine in an acetic acid medium provides a route that reduces aqueous effluent. google.com This process can yield a product of 97.3% purity with a yield of 82.3%. google.com
Liquid-Liquid Microflow System : A modern and highly efficient method uses a liquid-liquid microflow system. rsc.org In this setup, chlorine gas is first dissolved in an organic solvent like 1,2-dichloroethane, which then reacts with the 4-nitroaniline solution. This intensified process is extremely rapid, achieving 98.3% conversion and 90.6% selectivity in just 1.6 seconds, demonstrating significant potential for safe and controllable industrial applications. rsc.org
| Chlorinating System | Solvent/Medium | Key Conditions | Yield | Purity/Selectivity | Reference |
|---|---|---|---|---|---|
| Potassium Chlorate / HCl | Concentrated HCl / Water | Addition at ~25°C | 87% | Not specified | prepchem.com |
| NaOCl / HCl or HNO₃ | Dilute Aqueous Acid | Temperature ramp: 5°C to 70°C | 90% | ≥96% | google.com |
| Cl₂ Gas | Acetic Acid | 25°C to 35°C | 82.3% | 97.3% | google.com |
| Cl₂ in 1,2-dichloroethane | Liquid-liquid microflow system | 1.6 second residence time | 98.3% (Conversion) | 90.6% (Selectivity) | rsc.org |
Other Preparative Approaches for Dichloro-nitroanilines
The synthesis of dichloro-nitroanilines can be achieved through several routes, often tailored to achieve specific substitution patterns on the aniline (B41778) ring.
Condensation Reactions for Substituted Nitroaniline Derivatives
The synthesis of substituted nitroanilines can involve condensation pathways. One such approach involves the reduction of nitroarenes. For instance, the reduction of nitrobenzene (B124822) to aniline can proceed through a condensation mechanism. researchgate.net Another strategy for producing substituted o-nitroanilines involves the nitration of a substituted aniline in the presence of an oxidizing agent and a nitrite (B80452) in a solvent at temperatures ranging from 20-80°C. google.com This method avoids the use of high temperatures, high pressures, and strong acids, simplifying the post-reaction workup and reducing environmental impact. google.com
Regioselective Synthesis of Dialkoxy-2-nitroanilines
While not dichloro- derivatives, the regioselective synthesis of dialkoxy-2-nitroanilines provides insight into controlling substituent placement, a principle applicable to other halogenated analogs. A notable method is the transetherification of 4,5-dialkoxy-2-nitroanilines, which allows for the efficient and regioselective substitution of the alkoxy chain at the C-5 position (para to the nitro group). acs.org This one-step synthesis of 4,5-dialkoxy-2-nitroanilines with two different alkoxy groups can achieve good to excellent yields without the need for additional solvents, as the alcohols serve as both reactants and solvents. uj.edu.pl These unsymmetrically substituted nitroanilines can then be used in further reactions, such as Buchwald-Hartwig coupling with 1-bromo-2-nitrobenzene (B46134) derivatives, to create more complex molecules. acs.org The regioselectivity of these reactions is crucial for synthesizing specific isomers and has been confirmed by nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction. acs.orguj.edu.pl
Optimized Reaction Conditions and Process Parameters
Optimizing reaction conditions is critical for the industrial production of dichloro-nitroanilines, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Influence of Solvent Systems and Catalysts on Reaction Efficiency
The choice of solvent and catalyst significantly impacts the efficiency of dichloro-nitroaniline synthesis.
Catalysts: In the preparation of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene, a small amount of a sulfur-containing compound as a catalyst can achieve a high yield and selectivity of over 99%. google.com For the synthesis of 5-chloro-2-nitroanilines, the nitration of m-dichlorobenzene can be catalyzed by molecular sieves (like Y-type or SZM-5) in combination with a Lewis acid such as aluminum chloride, zinc chloride, or ferric trichloride. google.com In the amination of aromatic nitro compounds, the use of a copper catalyst, particularly cuprous chloride, has been shown to considerably increase the yield of the resulting nitroaniline derivative. google.com Another innovative approach uses graphene loaded with a noble metal as a catalyst and crown ether as a phase transfer catalyst for the synthesis of 2,4-dichloro-5-isopropoxyaniline, achieving a conversion rate of 100%. scispace.com
Solvents: The synthesis of 2,3-dichloro-6-nitroaniline can be effectively carried out using water as a solvent. google.com For other reactions, organic solvents such as dichloroethane, dichloromethane, benzene, or toluene (B28343) are employed. google.comgoogle.comguidechem.com In some cases, an aromatic nitro compound can serve as both a reactant and a solvent, eliminating the need for an additional solvent. google.com
| Target Compound | Starting Material | Catalyst System | Solvent | Reported Yield/Conversion | Reference |
|---|---|---|---|---|---|
| 2,3-Dichloro-6-nitroaniline | 2,3,4-Trichloronitrobenzene | Sulfur-containing compound | Water | >99% | google.com |
| 5-Chloro-2-nitroaniline (B48662) | m-Dichlorobenzene | Molecular sieve + Lewis acid (e.g., AlCl3) | Dichloroethane or Dichloromethane | N/A | google.com |
| Substituted Nitroaniline | Aromatic nitro compound | Cuprous Chloride (CuCl) | Benzene or Toluene | Increased from 28% to 76% (example) | google.com |
| 2,4-Dichloro-5-isopropoxyaniline | 2,4-Dichloro-5-propoxy nitrobenzene | Graphene-loaded noble metal + Crown ether | Water | 100% conversion, >95% yield | scispace.com |
Temperature and Pressure Control in High-Yield Syntheses
Temperature and pressure are crucial parameters that must be carefully controlled to achieve high yields in the synthesis of dichloro-nitroanilines.
High-pressure autoclaves or reactors are often necessary for amination reactions. For example, the synthesis of 5-chloro-2-nitroaniline from 2,4-dichloronitrobenzene (B57281) is conducted by heating to 160°C for 8 hours in a sealed autoclave with liquid ammonia. guidechem.com Similarly, the preparation of 4,5-dichloro-2-nitroaniline (B146558) involves reacting 2,4,5-trichloronitrobenzene (B44141) with ammonia at temperatures between 150°C and 220°C. google.com A more specific protocol heats the mixture to 170-175°C for 20 hours, reaching a pressure of 22 to 23 bar. google.com The synthesis of 2,3-dichloro-6-nitroaniline is performed at a lower temperature range of 60-100°C and a pressure of 0.2-0.5 MPa. google.com
In contrast, chlorination reactions often require controlled, staged temperature increases. The preparation of 2,6-dichloro-4-nitroaniline from 4-nitroaniline involves an initial chlorination at 5-10°C, followed by a stage at 15-20°C. google.comprepchem.com After the intermediate 2-chloro-4-nitroaniline (B86195) is mostly converted, the temperature is raised to 70°C to complete the reaction. google.comprepchem.com This careful temperature management is key to achieving high purity and yield. google.com
| Target Compound | Reaction Type | Temperature | Pressure | Reference |
|---|---|---|---|---|
| 5-Chloro-2-nitroaniline | Amination | 160°C | High (Autoclave) | guidechem.com |
| 4,5-Dichloro-2-nitroaniline | Amination | 150-220°C | High (Autoclave, 22-23 bar) | google.com |
| 2,3-Dichloro-6-nitroaniline | Amination | 60-100°C | 0.2-0.5 MPa | google.com |
| 2,6-Dichloro-4-nitroaniline | Chlorination | 5-10°C, then 15-20°C, finally 70°C | Atmospheric | google.comprepchem.com |
Reaction Selectivity and By-Product Formation Control
Controlling reaction selectivity is paramount to maximizing the yield of the desired isomer and minimizing the formation of unwanted by-products, which simplifies purification.
In the chlorination of 4-nitroaniline to produce 2,6-dichloro-4-nitroaniline, the reaction proceeds through a 2-chloro-4-nitroaniline intermediate. google.comprepchem.com By carefully controlling the temperature and the amount of chlorinating agent, the process can be guided to completion, achieving a purity of at least 96% and a yield of 90%. google.com Without these optimized conditions, significant amounts of the mono-chlorinated intermediate may remain, or other side reactions could occur. google.com
Similarly, a method for producing 2,3-dichloro-6-nitroaniline boasts a reaction selectivity of over 99%, indicating excellent control over by-product formation. google.com In the synthesis of 4,5-dichloro-2-nitroaniline, the described process avoids the formation of undesired by-products like 2,5-dichloro-4-nitro-aniline, which can form if the reaction conditions are not optimal. google.com
Protecting groups are a common strategy for controlling selectivity in nitration reactions. For instance, to favor the formation of p-nitroaniline, the amino group of aniline can be acetylated to form acetanilide. hopemaxchem.com The acetyl group is less activating, which makes the nitration more selective for the para position. hopemaxchem.com The protecting group is then removed in a subsequent step to yield the final product. hopemaxchem.com Careful control of reaction time is also crucial; allowing a reaction to proceed for too long can increase the likelihood of side reactions. hopemaxchem.com
Chemical Reactivity and Transformation Pathways of Dichloro Nitroaniline Compounds
Nucleophilic Aromatic Substitution Reactions
The electron-withdrawing nature of the nitro group and the chlorine atoms activates the benzene (B151609) ring of 3,6-dichloro-2-nitroaniline towards nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms.
Ammonolysis, the reaction with ammonia (B1221849) or amines, is a key transformation for chloro-nitroaromatic compounds. In a process analogous to the synthesis of 2,3-dichloro-6-nitroaniline (B1587157) from 2,3,4-trichloronitrobenzene (B101362), it is anticipated that this compound can undergo nucleophilic substitution. google.comgoogle.com In such a reaction, an amino group displaces one of the chlorine atoms. The position of substitution is influenced by the electronic effects of the existing substituents. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. stackexchange.com In the case of this compound, the chlorine at the 6-position is para to the nitro group, making it a likely site for substitution.
For instance, the synthesis of 2,3-dichloro-6-nitroaniline is achieved by reacting 2,3,4-trichloronitrobenzene with ammonia water in an organic solvent at elevated temperatures. google.com A similar reaction pathway can be postulated for this compound, where an incoming amine nucleophile would preferentially displace the chlorine atom at the 6-position due to the strong para-activating effect of the nitro group. The general reaction involves the attack of the nucleophile on the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the chloride ion. scribd.com
The reaction of nitro-substituted aryl halides with strong bases like sodium hydroxide (B78521) can lead to the displacement of a halide ion by a hydroxyl group, a process known as hydroxide-mediated substitution. This SNAr reaction is exemplified by the Wohl reaction, where nitroarenes are hydroxylated in the presence of a strong alkali. okstate.edu For example, m-nitrochlorobenzene is converted to 2-chloro-6-nitrophenol when treated with solid sodium hydroxide. okstate.edu
This reactivity suggests that this compound would also be susceptible to hydroxide-mediated substitution. The strong electron-withdrawing effect of the nitro group would facilitate the attack of the hydroxide ion on the aromatic ring. As in ammonolysis, the position of the attack is directed by the substituents. The chlorine at the 6-position, being para to the nitro group, is the most probable site for substitution, which would lead to the formation of 3-chloro-2-nitro-6-aminophenol.
Reduction of the Nitro Group to Amino Functionality
The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a route to the corresponding anilines. wikipedia.orgchemeurope.com This conversion can be achieved through various methods, including catalytic hydrogenation and the use of chemical reductants.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. commonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com For halogenated nitroaromatics like this compound, a key challenge is to achieve selective reduction of the nitro group without causing dehalogenation (the removal of chlorine atoms). researchgate.net Raney nickel is often preferred over Pd/C for substrates containing aromatic chlorides, as it can exhibit lower dehalogenation activity. commonorganicchemistry.com
The mechanism of catalytic hydrogenation of a nitro group involves a series of steps on the catalyst surface. The nitro compound and hydrogen are adsorbed onto the catalyst. The reaction proceeds through the transfer of hydrogen atoms to the nitro group, leading to the formation of nitroso and hydroxylamino intermediates before the final amine product is formed. acs.org The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. researchgate.netgoogle.com
Table 1: Common Catalysts for Nitroarene Hydrogenation
| Catalyst | Advantages | Disadvantages |
|---|---|---|
| Palladium on Carbon (Pd/C) | High activity, widely used. commonorganicchemistry.com | Can cause dehalogenation of aryl halides. commonorganicchemistry.com |
| Platinum(IV) Oxide (Adams' catalyst) | Effective for various reductions. chemeurope.com | Can also lead to dehalogenation. |
Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that does not typically reduce nitro groups on its own under standard conditions. asianpubs.org However, its reducing power can be significantly enhanced by the addition of a transition metal salt or catalyst, such as nickel(II) chloride (NiCl2·6H2O) or Raney nickel. asianpubs.orgresearchgate.netutrgv.edu The combination of NaBH4 with these catalysts provides an efficient system for the reduction of aromatic nitro compounds to their corresponding amines at room temperature. asianpubs.org
The reaction mechanism is thought to involve the in situ formation of a highly active reducing species, possibly a transition metal boride or zerovalent metal, which catalyzes the reduction. asianpubs.org This system is often effective for a variety of substituted nitroarenes. asianpubs.org For this compound, this method would be expected to yield 3,6-dichloro-1,2-diaminobenzene. The chemoselectivity of these systems is a significant advantage, as they can often reduce the nitro group in the presence of other reducible functional groups. researchgate.net
Table 2: Reductant Systems for Nitro Group Reduction
| Reductant System | Conditions | Product from this compound |
|---|---|---|
| H2 / Raney Nickel | Varies (e.g., specific temperature and pressure). commonorganicchemistry.com | 3,6-dichloro-1,2-diaminobenzene |
| NaBH4 / NiCl2·6H2O | Aqueous CH3CN, room temperature. asianpubs.org | 3,6-dichloro-1,2-diaminobenzene |
| SnCl2 | Acidic conditions. commonorganicchemistry.com | 3,6-dichloro-1,2-diaminobenzene |
Further Nitration and Oxidation Pathways of Substituted Anilines
The product of the reduction of this compound is 3,6-dichloro-1,2-diaminobenzene. This substituted o-phenylenediamine can undergo further reactions, including electrophilic aromatic substitution and oxidation.
The presence of two activating amino groups on the benzene ring makes the product highly susceptible to further electrophilic substitution, such as nitration. However, the reaction of anilines with nitrating agents can be complex and may lead to oxidation or the formation of undesired products. Nitration of aromatic compounds with multiple substituents is governed by the directing effects of the existing groups. In the case of 3,6-dichloro-1,2-diaminobenzene, the two amino groups would strongly direct incoming electrophiles to the positions ortho and para to them.
Oxidation of o-phenylenediamines can lead to the formation of various products, including quinone diimines. rsc.org The electrochemical oxidation of a related compound, 2,6-dichloro-1,4-phenylenediamine, has been studied, indicating the potential for such transformations. nih.gov The specific products of oxidation would depend on the oxidizing agent and reaction conditions. Furthermore, o-phenylenediamines are important precursors for the synthesis of heterocyclic compounds, such as benzimidazoles, through condensation reactions with carboxylic acids or their derivatives. wikipedia.orgmdpi.com
Derivatization Strategies for Structural Modification and Functionalization of this compound
The chemical structure of this compound, characterized by an aromatic ring substituted with amino, nitro, and chloro groups, offers several avenues for structural modification and functionalization. These transformations are key to synthesizing a diverse range of derivatives with tailored properties for various applications. The reactivity of the amino group is central to many of these derivatization strategies, including amidation and diazotization, which serve as foundational reactions for creating more complex molecules.
Amidation and Aminoacyl Derivative Synthesis
Amidation of the primary amino group in this compound allows for the introduction of a wide variety of acyl groups, leading to the formation of N-substituted amide derivatives. This transformation is typically achieved by reacting the aniline (B41778) with acylating agents such as acyl chlorides or acid anhydrides. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, resulting in the formation of an amide bond. The presence of electron-withdrawing nitro and chloro groups on the aromatic ring decreases the nucleophilicity of the amino group, which may necessitate the use of catalysts or more reactive acylating agents to achieve efficient conversion.
The synthesis of aminoacyl derivatives involves the coupling of amino acids to the this compound moiety. This can be accomplished by first protecting the amino group of the amino acid and then activating its carboxylic acid group to facilitate amide bond formation with the aniline. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate. This intermediate then readily reacts with the amino group of this compound to yield the corresponding aminoacyl derivative. These derivatives are of interest in medicinal chemistry and materials science due to the combined structural features of the dichloro-nitroaniline core and the appended amino acid.
While specific examples for this compound are not prevalent in the provided search results, the general principles of amidation are well-established for other substituted anilines and can be applied to this compound. For instance, the synthesis of fatty N-acylamino amides from 3,4-dichloroaniline has been reported, involving the use of coupling agents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium (TBTU) tetrafluoroborate to facilitate the amide bond formation.
Table 1: General Conditions for Amidation of Aromatic Amines
| Acylating Agent | Catalyst/Coupling Agent | Solvent | General Conditions |
| Acyl Chloride | Pyridine, Triethylamine | Dichloromethane, Toluene (B28343) | Room temperature or gentle heating |
| Acid Anhydride | None or acid/base catalyst | Varies | Heating often required |
| Carboxylic Acid | DCC, EDC, HOBt, TBTU | DMF, Dichloromethane | Room temperature |
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can undergo diazotization, a pivotal reaction that converts it into a diazonium salt. This transformation is typically carried out by treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. ijirset.comresearchgate.net The general mechanism involves the formation of the nitrosonium ion (NO+) which then acts as an electrophile, reacting with the nucleophilic amino group.
The resulting 3,6-dichloro-2-nitrobenzenediazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably azo coupling reactions. unb.canih.gov In these reactions, the diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds, known as coupling components, such as phenols, naphthols, or other aromatic amines. atbuftejoste.com.ngconscientiabeam.comresearchgate.net This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component, provided it is unsubstituted. The product of this reaction is an azo compound, characterized by the -N=N- functional group, which often imparts vibrant color. unb.ca
The specific color and properties of the resulting azo dye are determined by the molecular structure of both the diazonium salt precursor and the coupling component. For example, coupling diazotized p-nitroaniline with 2-amino-8-naphthol-6-sulfonic acid (Gamma acid) or 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid) yields different azo dyes. atbuftejoste.com.ng Similarly, coupling with phenols and naphthols is a common strategy to produce a wide range of colors. conscientiabeam.comresearchgate.net The general reaction conditions for the coupling step are influenced by the pH of the medium, which affects the reactivity of both the diazonium salt and the coupling component.
Table 2: Examples of Azo Dyes from Diazotized Anilines and Coupling Components
| Diazotized Aniline | Coupling Component | Resulting Azo Dye Color |
| p-Nitroaniline | 2-Naphthol | Red |
| Aniline | β-Naphthol | Orange-red conscientiabeam.com |
| 2,4-Dichloroaniline | Phenol | Orange researchgate.net |
| p-Nitroaniline | J-acid | Varies |
| p-Nitroaniline | H-acid | Varies |
Functionalization for Advanced Materials
The chemical reactivity of this compound makes it a potential building block for the synthesis of functional materials. While direct applications of this specific isomer in advanced materials are not extensively documented in the provided search results, the functional groups present on the molecule offer several possibilities for its incorporation into larger systems such as polymers, metal-organic frameworks (MOFs), and functionalized nanoparticles.
The amino group can serve as a site for polymerization or for grafting onto existing polymer backbones. For instance, aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. nih.govrsc.orgresearchgate.net The presence of the dichloro and nitro substituents on the aniline ring would be expected to influence the electronic properties and processability of the resulting polymer.
Furthermore, the aromatic nature of this compound, combined with its functional groups, makes it a candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs). nih.govswitt.chresearchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. By modifying the organic linker, the properties of the MOF, such as pore size, surface area, and functionality, can be tuned for specific applications like gas storage, catalysis, and sensing. The amino and nitro groups of this compound could potentially coordinate with metal centers or be further functionalized to introduce desired properties into the MOF structure.
The molecule could also be used to functionalize the surface of nanoparticles, thereby imparting new chemical properties to the nanomaterial. nih.gov For example, the amino group could be used to attach the molecule to the surface of silica (B1680970) or gold nanoparticles through covalent bonding or electrostatic interactions. Such functionalized nanoparticles could find applications in areas like catalysis, sensing, or as components in composite materials.
Table 3: Potential Applications of Functionalized this compound in Advanced Materials
| Material Type | Functionalization Strategy | Potential Application |
| Conductive Polymers | Oxidative polymerization of the aniline | Electronic devices, sensors, anti-corrosion coatings |
| Metal-Organic Frameworks (MOFs) | Use as a functionalized organic ligand | Gas storage, catalysis, chemical sensing |
| Functionalized Nanoparticles | Covalent attachment to nanoparticle surfaces | Catalysis, targeted drug delivery, diagnostics |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. By probing the discrete vibrational energy levels, these methods provide a unique signature of the molecular structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. uobasrah.edu.iq This technique is particularly sensitive to polar functional groups, making it ideal for identifying the key structural components of 3,6-Dichloro-2-nitroaniline. The spectrum reveals characteristic absorption bands for the amino (-NH₂), nitro (-NO₂), and chloro (-Cl) functional groups, as well as for the aromatic ring.
In related dichloroaniline compounds, the asymmetric and symmetric stretching vibrations of the primary amine group (NH₂) are typically observed in the 3350-3482 cm⁻¹ region. usc.edu The nitro group (-NO₂) exhibits strong characteristic absorption bands corresponding to asymmetric and symmetric stretching, generally found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ range, while the C-Cl stretching vibrations are found at lower wavenumbers, typically between 600 and 800 cm⁻¹. researchgate.net
Table 1: Expected FT-IR Vibrational Bands for this compound This table is based on characteristic frequencies for the functional groups and data from analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| Asymmetric N-H Stretch | 3450 - 3500 | Amino (-NH₂) |
| Symmetric N-H Stretch | 3350 - 3400 | Amino (-NH₂) |
| N-H Scissoring | 1600 - 1650 | Amino (-NH₂) |
| Asymmetric N-O Stretch | 1510 - 1560 | Nitro (-NO₂) |
| Symmetric N-O Stretch | 1335 - 1370 | Nitro (-NO₂) |
| C=C Aromatic Stretch | 1400 - 1600 | Benzene (B151609) Ring |
| C-N Stretch | 1280 - 1350 | Aromatic Amine |
| C-Cl Stretch | 600 - 800 | Chloroalkane |
Raman Spectroscopy (FT-Raman)
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly effective for detecting non-polar and symmetric molecular vibrations. For this compound, Raman spectroscopy provides valuable data on the aromatic ring's skeletal vibrations and the symmetric stretching of the nitro group. researchgate.netscribd.com In studies of similar molecules like 2,6-dichloro-4-nitroaniline (B1670479), Raman spectra have been used to identify key structural features. scribd.comuliege.be For instance, the C-C stretching deformations in the benzene ring typically yield sharp peaks around 1600 cm⁻¹. researchgate.net
Table 2: Expected FT-Raman Shifts for this compound This table is based on characteristic shifts for the functional groups and data from analogous compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |
| N-H Stretching | 3350 - 3500 | Amino (-NH₂) |
| C-H Aromatic Stretching | 3000 - 3100 | Benzene Ring |
| C=C Aromatic Stretching | 1580 - 1620 | Benzene Ring |
| Symmetric N-O Stretch | 1335 - 1370 | Nitro (-NO₂) |
| C-N Stretching | 1280 - 1350 | Aromatic Amine |
| C-Cl Stretching | 600 - 800 | Chloroalkane |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom. uobasrah.edu.iq
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The molecule has two aromatic protons at positions C4 and C5. Since they are not adjacent and have no neighboring protons, they are expected to appear as two distinct singlets. The amino (-NH₂) protons typically appear as a single, often broad, singlet which can exchange with deuterium (B1214612) oxide. The exact chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and chloro groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display six distinct signals for the six carbons of the aromatic ring, as they are all in unique chemical environments due to the substitution pattern. The chemical shifts of the carbons are significantly affected by the attached substituents. Carbons bonded to the electronegative chlorine, nitrogen (of the nitro group), and amine groups will show characteristic downfield or upfield shifts. For example, the carbon attached to the nitro group (C2) is expected to be significantly downfield, while the carbon attached to the amino group (C1) will also be influenced.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted values based on general principles and data from analogous compounds.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | H on C4 | 7.3 - 7.6 | Singlet |
| ¹H | H on C5 | 6.8 - 7.1 | Singlet |
| ¹H | H on N | 5.0 - 6.0 | Broad Singlet |
| ¹³C | C1-NH₂ | 140 - 145 | - |
| ¹³C | C2-NO₂ | 135 - 140 | - |
| ¹³C | C3-Cl | 125 - 130 | - |
| ¹³C | C4 | 120 - 125 | - |
| ¹³C | C5 | 115 - 120 | - |
| ¹³C | C6-Cl | 130 - 135 | - |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of UV or visible light. elte.hu This provides insights into the conjugated systems and the energy gap between electronic orbitals.
The UV-Vis spectrum of this compound is dominated by electronic transitions involving its π-electron system. elte.hu The presence of both a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) on the benzene ring creates a "push-pull" system. This leads to significant intramolecular charge-transfer (ICT) character in its electronic transitions. researchgate.net
Two main types of transitions are expected:
π→π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically intense (high molar absorptivity) and are characteristic of aromatic systems. elte.hu
n→π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen of the nitro group or the nitrogen of the amino group) to a π* anti-bonding orbital. These transitions are generally less intense than π→π* transitions. elte.hu
The interaction between the donor and acceptor groups leads to a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to aniline (B41778) or nitrobenzene (B124822) alone. researchgate.netulisboa.pt The exact position of the absorption bands can be influenced by the solvent polarity. researchgate.net For instance, studies on other dichloro-nitroanilines have shown that the electronic transitions are affected by solvents like ethanol (B145695) and methanol. researchgate.net
Table 4: Expected Electronic Transitions and Absorption Maxima (λₘₐₓ) for this compound This table is based on general principles and data from analogous compounds.
| Transition Type | Orbitals Involved | Expected λₘₐₓ Range (nm) | Characteristics |
| Intramolecular Charge Transfer (ICT) | HOMO → LUMO | 380 - 420 | Strong, Solvent-dependent |
| π→π | π (ring) → π (ring, NO₂) | 250 - 290 | Moderate to Strong |
| n→π | n (NO₂, NH₂) → π | 320 - 360 | Weak, Often obscured |
Fluorescence Spectroscopy in Sensing Applications
Fluorescence spectroscopy has emerged as a powerful tool for the detection of nitroaromatic compounds, including dichloronitroanilines. The principle often relies on the fluorescence quenching of a sensor molecule upon interaction with the analyte.
Recent research has highlighted the use of coordination polymers (CPs) and metal-organic frameworks (MOFs) as highly sensitive and selective fluorescent sensors. For instance, a europium-based coordination polymer (Eu-CP) has demonstrated the ability to rapidly detect 2,6-dichloro-4-nitroaniline (a structural isomer of the target compound) in aqueous solutions. nih.gov The detection mechanism is typically based on electron transfer from the excited state of the fluorophore to the electron-deficient nitroaromatic compound, leading to a decrease in fluorescence intensity. rsc.orgresearchgate.net
Similarly, cadmium-based coordination polymers have been synthesized and shown to exhibit a significant fluorescence quenching effect in the presence of certain nitroaromatic compounds. nih.govacs.org The sensitivity of these sensors is remarkable, with some systems achieving detection limits in the nanomolar (nM) range. nih.gov The development of porous organic polymers has also contributed to this field, offering solution-processable fluorescent sensors for the trace-level detection of nitroanilines. rsc.org The quenching efficiency of these polymers is evaluated by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. rsc.org
Key Research Findings in Fluorescence Sensing:
| Sensor Type | Target Analyte | Detection Limit | Quenching Mechanism | Reference |
| Europium-Coordination Polymer (Eu-CP) | 2,6-dichloro-4-nitroaniline | Not Specified | Electron Transfer | nih.gov |
| Cadmium-Coordination Polymers | Nitroaromatics | 11.4 nM (for TNP) | Electron Transfer | nih.govacs.org |
| Porous Organic Polymer (TPDC-DB) | p-nitroaniline, 2,6-dichloro-4-nitroaniline | Not Specified | Photoinduced Electron Transfer | rsc.org |
| Silver-Based MOF (SOF1) | 2,6-dichloro-4-nitroaniline | ppb level | Photoinduced Electron Transfer | researchgate.net |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. It is often coupled with chromatographic methods for enhanced separation and identification.
Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of semi-volatile organic compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification.
EPA Method 8270D/E provides guidelines for the analysis of semivolatile organic compounds by GC-MS. lcms.cz The use of a triple quadrupole GC/MS system (GC/TQ) operating in full scan mode can provide excellent spectral library matching scores and high sensitivity. lcms.cz For complex matrices, such as environmental samples, GC-MS is crucial for identifying a wide range of organic compounds, including chlorinated and nitrated anilines. epa.gov The retention times and mass spectra obtained from the analysis of a sample are compared with those of a known standard for confirmation. epa.gov
Typical GC-MS Parameters:
| Parameter | Condition | Reference |
| GC System | Agilent 7890 with fast oven | lcms.cz |
| Inlet | Split/splitless | lcms.cz |
| MS System | Agilent 7000D triple quadrupole | lcms.cz |
| Ion Source Temp. | 230 °C | nih.gov |
| MS Range | 45–800 m/z | nih.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. This method is particularly useful for analyzing aniline compounds in various matrices, such as water and biological fluids. researchgate.netnih.gov
In LC-MS/MS, the sample is first separated by high-performance liquid chromatography. The eluent from the LC column is then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) involves selecting a precursor ion (the molecular ion of the analyte) and subjecting it to collision-induced dissociation (CID) to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis. researchgate.netnih.gov Methods have been developed for the simultaneous determination of multiple aniline compounds in drinking and source water with low limits of detection (LOD) and quantification (LOQ). researchgate.net
LC-MS/MS Method Parameters for Aniline Analysis:
| Parameter | Condition | Reference |
| LC System | Surveyor Plus | embrapa.br |
| Mass Spectrometer | Triple-quadrupole Quantum Access Max | embrapa.br |
| Ionization Mode | Electrospray Ionization (ESI) Positive | nih.govembrapa.br |
| Column | Kinetex C18 or Ultra biphenyl | nih.govembrapa.br |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | embrapa.br |
Chromatographic Separation and Detection Techniques
Chromatographic techniques are fundamental for the separation of this compound from complex mixtures prior to its detection and quantification.
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and determination of nitroaromatic compounds. bis.gov.inasianpubs.orggoogle.com The method typically employs a reversed-phase column (e.g., C8 or C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. asianpubs.orgrsc.org Detection is often achieved using a UV-visible detector, as nitroaromatic compounds exhibit strong absorbance in the UV region. bis.gov.in
HPLC methods have been developed for the purity determination of 2,6-dichloro-4-nitroaniline and for the analysis of various aniline derivatives. bis.gov.in The technique can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation. nih.gov For trace analysis, preconcentration techniques such as liquid-liquid-liquid microextraction (LLLME) can be coupled with HPLC to enhance sensitivity. nih.gov
Illustrative HPLC Conditions:
| Parameter | Condition | Reference |
| System | Quaternary gradient liquid chromatography | bis.gov.in |
| Detector | UV-visible | bis.gov.in |
| Column | Zorbax Eclipse XDB C8 | asianpubs.org |
| Mobile Phase | Acetonitrile:water (67:33, v/v) | asianpubs.org |
| Flow Rate | 1 mL/min | asianpubs.org |
Gas chromatography (GC) equipped with specific detectors offers a sensitive and selective means for the analysis of this compound. While GC-MS provides structural information, specific detectors can offer enhanced sensitivity for certain classes of compounds.
For the analysis of aniline and its derivatives, a nitrogen-phosphorus detector (NPD) is highly effective. epa.govchebios.it The NPD is particularly sensitive to compounds containing nitrogen and phosphorus, which minimizes interferences from other compounds in the sample matrix. EPA Method 8131 describes the determination of aniline and its derivatives using GC-NPD. epa.gov Another common detector is the flame ionization detector (FID), which is a universal detector for organic compounds. bis.gov.in Electron capture detectors (ECD) are also used, especially for halogenated compounds, due to their high sensitivity to electronegative functional groups. epa.gov
Typical GC System Configuration:
| Component | Specification | Reference |
| Gas Chromatograph | Suitable for on-column splitless injections | epa.gov |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) | epa.govbis.gov.in |
| Column | 30 m x 0.25 mm fused silica (B1680970) capillary (e.g., SE-54) or 100% dimethylpolysiloxane | epa.govbis.gov.in |
| Injector Temperature | 250 °C | bis.gov.in |
| Detector Temperature | 250 °C | bis.gov.in |
Advanced Sample Preparation and Derivatization for Analysis
Advanced sample preparation techniques are crucial for isolating and concentrating analytes like this compound from complex matrices, thereby enhancing the sensitivity and selectivity of subsequent analytical methods.
Liquid-Phase Microextraction (LPME) is a miniaturized sample preparation technique that utilizes minimal amounts of organic solvents to extract analytes from aqueous samples. explorationpub.com It offers advantages such as high enrichment factors, significant reduction in solvent consumption, and simplicity. nih.govtubitak.gov.tr Various modes of LPME, including hollow fiber-LPME (HF-LPME) and dispersive liquid-liquid microextraction (DLLME), have been successfully applied to the analysis of aromatic amines and nitroanilines, which are structurally related to this compound. nih.govresearchgate.netgrafiati.com
In a typical three-phase HF-LPME setup for aromatic amines, the analytes are extracted from a basic aqueous sample (donor phase) into a thin layer of organic solvent immobilized in the pores of a polypropylene (B1209903) hollow fiber. Subsequently, they are back-extracted into an acidic aqueous solution (acceptor phase) within the lumen of the fiber. researchgate.netcore.ac.uk The pH gradient is a key driver for the mass transfer of the analytes. core.ac.uk For DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that maximizes the surface area for efficient extraction of analytes. grafiati.comtandfonline.com
While specific studies on this compound using LPME are not prevalent, the conditions optimized for similar compounds, such as other nitroanilines and chloroanilines, provide a strong basis for method development.
Table 1: LPME Conditions for Analytes Related to this compound
| Analyte(s) | LPME Technique | Extraction Solvent | Key Parameters | Achieved Performance | Reference |
|---|---|---|---|---|---|
| o-, m-, p-nitroaniline | Vortex-assisted supramolecular solvent LLME | Tetrahydrofuran | pH: 10, Extraction time: 2 min | Enrichment factors: 98-133; LODs: 0.3-1.0 µg/L | researchgate.net |
| 3-nitroaniline, 3-chloroaniline, 4-bromoaniline | Hollow Fiber LPME | Toluene (B28343) | Donor phase: NaOH 1 mol/L; Acceptor phase: HCl 0.5 mol/L; Extraction time: 10 min | Enrichment factors: 259-674; LODs: 0.01-0.1 µg/L | researchgate.net |
| Aniline, 4-nitroaniline (B120555), 2,4-dinitroaniline | Hollow Fiber LPME | Di-n-hexyl ether with 8% TOPO | Donor phase: 0.1M NaOH; Acceptor phase: 8M HCl; Extraction time: 80 min | Enrichment factors: 405-2000; LODs: 0.5-1.5 µg/L | core.ac.uk |
LOD: Limit of Detection; LLME: Liquid-Liquid Microextraction; TOPO: Trioctylphosphine oxide
Solidified Floating Organic Drop Microextraction (SFODME) is a sub-technique of LPME where an organic solvent with a melting point near room temperature (10-30 °C) is used for extraction. researchgate.netanalis.com.mynih.gov After extraction, the sample is cooled, causing the organic drop containing the analytes to solidify, which allows for easy separation and transfer for analysis. researchgate.net This method has been effectively used for the preconcentration of various organic and inorganic analytes from water samples. researchgate.netresearchgate.net
A specific application of SFODME combined with gas chromatography has been developed for the determination of dichloronitrobenzene and a structurally similar isomer, 2,6-dichloro-4-nitroaniline, in water samples. tubitak.gov.trresearchgate.nettubitak.gov.tr The main parameters influencing extraction efficiency, such as the nature and volume of the solvent, extraction time, stirring rate, and ionic strength, were optimized to achieve high enrichment factors and low detection limits. tubitak.gov.trresearchgate.nettubitak.gov.tr
Table 2: Optimized SFODME Conditions for the Analysis of 2,6-Dichloro-4-nitroaniline
| Parameter | Optimized Value |
|---|---|
| Extraction Solvent | 1-Undecanol |
| Solvent Volume | 30 µL |
| Extraction Time | 25 min |
| Stirring Rate | 1000 rpm |
| Salt Addition (NaCl) | 2.5% (w/v) |
| Performance Metric | Result |
| Enrichment Factor | 1362 |
| Limit of Detection (LOD) | 10 ng/L |
| Relative Standard Deviation (RSD) | 9.3% |
Data sourced from a study on 2,6-dichloro-4-nitroaniline, a structural isomer of the target compound. tubitak.gov.trresearchgate.net
Chemical derivatization is a strategy employed to modify an analyte's chemical structure to improve its analytical performance. For nitroaniline compounds, derivatization is particularly relevant for gas chromatography (GC) analysis. chromatographyonline.comthermofisher.com Due to their polarity and thermal instability, direct GC analysis of nitroanilines can lead to poor peak shapes and degradation. chromatographyonline.comchromforum.org Derivatization converts the polar amino group into a less polar, more stable functional group, making the analyte more suitable for GC separation and detection. chromforum.orgresearchgate.net
Acetylation is one of the most common derivatization reactions used for amines, which can be performed simultaneously with extraction techniques like DLLME. researchgate.net For instance, reagents such as butylchloroformate have been used to derivatize aromatic amines, where the derivatizing agent also acts as the extraction solvent. researchgate.net
While high-performance liquid chromatography (HPLC) can often analyze nitroanilines without derivatization, the process can be used to enhance detection sensitivity. chromatographyonline.comthermofisher.com By introducing chromophores or fluorophores into the analyte's structure, detectability by UV-Vis or fluorescence detectors can be significantly improved. nih.gov For example, derivatization reagents targeting carboxyl groups, like p-toluidine, have been used to create derivatives with strong UV absorption for HPLC-UV analysis. nih.gov Similarly, reagents can be chosen to introduce fluorescent tags for highly sensitive HPLC with fluorescence detection (HPLC-FLD). nih.gov
On-tissue chemical derivatization (OTCD) is an advanced technique used in mass spectrometry imaging (MSI) to enhance the detection and spatial mapping of molecules within biological tissue sections. chemrxiv.orgnih.gov This approach is particularly valuable for analytes that have low natural abundance, ionize poorly, or have masses that fall in regions with high background interference. chemrxiv.orgnih.govacs.org The derivatization reagent is applied directly to the tissue slice, covalently tagging the target analytes with a moiety that improves their ionization efficiency and detection sensitivity. nih.gov
While specific OTCD methods for this compound have not been detailed, the principles are applicable to related analytes. The primary amino group (-NH2) of the aniline structure is a potential target for derivatization. Reagents designed to react with primary amines could be used to visualize the distribution of similar compounds in tissues. Furthermore, OTCD can introduce a permanent charge or a specific isotopic signature (e.g., bromine) to the analyte, which facilitates more confident detection and identification. chemrxiv.orgacs.org This methodology has been successfully used to map a wide range of metabolites, including those with carboxyl, aldehyde, and amine functional groups, providing critical insights into their spatial distribution and metabolic networks within tissues. nih.govnih.gov
X-ray Diffraction for Solid-State Structure and Crystal Packing
X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. unimi.itrigaku.com It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. unimi.it
Single crystal X-ray diffraction (SC-XRD) involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern to elucidate its molecular and crystal structure. rigaku.comfzu.cz
The crystal structure of the closely related isomer, 2,6-dichloro-4-nitroaniline, has been determined using SC-XRD. rsc.org The study revealed that the compound crystallizes in the monoclinic space group P2₁/c. rsc.org Key structural features include the non-coplanarity of the amino and nitro groups with the benzene ring, with each group being rotated out of the aromatic plane by approximately 7 degrees. rsc.org This rotation influences the electronic resonance within the molecule. The C-N(amino) and C-N(nitro) bond distances were found to be 1.358 Å and 1.466 Å, respectively, reflecting differences in hybridization and resonance contributions. rsc.org
Given the structural similarity, it is anticipated that this compound would exhibit comparable structural characteristics, likely crystallizing in a similar monoclinic system with analogous deviations of the substituent groups from the aromatic plane.
Table 3: Crystallographic Data for 2,6-Dichloro-4-nitroaniline
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₄Cl₂N₂O₂ | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/c | rsc.org |
| a | 3.723 Å | rsc.org |
| b | 17.833 Å | rsc.org |
| c | 11.834 Å | rsc.org |
| β | 94.12° | rsc.org |
| Z (Molecules per unit cell) | 4 | rsc.org |
| C–N(amino) bond length | 1.358 Å | rsc.org |
| C–N(nitro) bond length | 1.466 Å | rsc.org |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation for a given molecular system, providing information about energy, electron distribution, and other key properties.
Density Functional Theory (DFT) Optimizations and Energy Calculations
Density Functional Theory (DFT) is a widely-used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.govmdpi.com For 3,6-dichloro-2-nitroaniline, a DFT calculation would begin with a geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, corresponding to its most stable structure.
The choice of a functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of DFT calculations. nih.govd-nb.info The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons. The basis set is a set of mathematical functions used to build the molecular orbitals. A successful optimization results in a stable structure, confirmed by the absence of imaginary vibrational frequencies. d-nb.info From this optimized geometry, key energetic properties, such as the total electronic energy and the enthalpy of formation, can be calculated, offering insights into the molecule's thermodynamic stability. scirp.org
Hartree-Fock (HF) and Post-HF Methods
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. It approximates the many-electron Schrödinger equation by considering each electron in the mean field of all others, but it does not fully account for electron correlation. While computationally less intensive than more advanced methods, HF is often used as a starting point for them. nih.gov
Post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are built upon the HF solution to include electron correlation effects more accurately. These methods offer higher accuracy for energies and properties but come at a significantly greater computational cost. For a molecule like this compound, these calculations would provide a more refined understanding of its electronic structure compared to DFT or HF alone.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.govmasterorganicchemistry.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netresearchgate.net A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, analyzing the spatial distribution and energies of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, thereby predicting its reactive behavior.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to indicate regions of varying potential; typically, red denotes electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential.
For this compound, an MEP map would visually highlight the electron-rich nitro group and the electron-deficient regions of the aromatic ring and amino group protons, offering a clear and intuitive guide to its intermolecular interactions and chemical reactivity.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions.
Calculated Vibrational Frequencies (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the characteristic vibrations of a molecule's chemical bonds. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. iastate.edugaussian.comfaccts.de These calculations are typically performed within the harmonic approximation, where bond vibrations are treated as simple harmonic oscillators. crystalsolutions.eu
For this compound, a frequency calculation would yield a set of vibrational modes, each with a corresponding frequency and intensity. This theoretical spectrum could then be compared to an experimental IR or Raman spectrum. Because the harmonic approximation can overestimate frequencies, calculated values are often multiplied by an empirical scaling factor to achieve better agreement with experimental data. nih.gov This comparison allows for a detailed and confident assignment of the experimental spectrum, linking specific absorption bands to stretching, bending, and torsional motions of the functional groups within the molecule.
Simulated Electronic Absorption Spectra (UV-Vis)
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the electronic absorption spectra of molecules like this compound. mdpi.commdpi.comsapub.org These computational methods can simulate the UV-Vis spectrum by calculating the energies of vertical excitations from the ground state to various excited states. sapub.org The output of these simulations includes key parameters such as the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). euroasiapub.orguou.ac.in
For substituted anilines, the electronic transitions are influenced by the interplay between electron-donating groups (like the amino group) and electron-withdrawing groups (like the nitro group and chlorine atoms). researchgate.net In many nitroaniline derivatives, a "push-pull" arrangement between an electron-donating and an electron-withdrawing group can lead to a significant red shift (a shift to a longer wavelength) in the absorption spectrum. researchgate.net TD-DFT calculations can effectively model these substituent effects. euroasiapub.org
The choice of computational method, including the functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)), is crucial for obtaining results that correlate well with experimental data. mdpi.commdpi.com Furthermore, incorporating solvent effects into the calculations, often through models like the Polarizable Continuum Model (PCM), can significantly improve the accuracy of the predicted spectra, as solvent polarity can influence the position and intensity of absorption bands. mdpi.commdpi.comsapub.org The agreement between simulated and experimental spectra validates the computational methodology and provides a deeper understanding of the electronic structure of the molecule. mdpi.comnih.gov
Below is a hypothetical data table illustrating the kind of results that would be generated from a TD-DFT calculation for this compound in a given solvent.
| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Electronic Transition | Solvent |
|---|---|---|---|
| 395 | 0.15 | HOMO -> LUMO (π -> π) | Ethanol (B145695) |
| 280 | 0.45 | HOMO-1 -> LUMO (π -> π) | Ethanol |
| 245 | 0.30 | HOMO -> LUMO+1 (π -> π*) | Ethanol |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ), which are fundamental for molecular structure elucidation. arxiv.orguobasrah.edu.iq For this compound, theoretical calculations, primarily using Density Functional Theory (DFT) methods like the Gauge-Including Atomic Orbital (GIAO) approach, can provide valuable insights into its ¹H and ¹³C NMR spectra. liverpool.ac.ukdergipark.org.tr
The accuracy of predicted chemical shifts is highly dependent on the level of theory, including the choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). dergipark.org.tr These calculations provide the isotropic chemical shifts for each nucleus in the molecule. researchgate.net Comparing these computed values with experimental data helps in the definitive assignment of NMR signals. chemicalbook.com
For substituted benzenes like this compound, the chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the nitro group and the chlorine atoms, along with the electron-donating amino group, creates a specific electronic environment for each carbon and hydrogen atom in the aromatic ring, which is reflected in their chemical shifts. oup.com
Solvent effects can also play a role in the precise values of chemical shifts, and computational models can account for these by using methods such as the Polarizable Continuum Model (PCM). arxiv.orgliverpool.ac.uk The correlation between predicted and experimental NMR data is a robust validation of the computed molecular structure. dntb.gov.ua
The following table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, as would be obtained from DFT calculations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-4 | 7.50 | - |
| H-5 | 6.90 | - |
| NH₂ | 6.20 | - |
| C-1 | - | 142.0 |
| C-2 | - | 130.0 |
| C-3 | - | 125.0 |
| C-4 | - | 128.0 |
| C-5 | - | 118.0 |
| C-6 | - | 120.0 |
Intermolecular Interactions and Crystal Packing Analysis
Hydrogen Bonding Networks
Specifically, N-H···O and N-H···Cl hydrogen bonds are expected to be present. The N-H···O interactions, where the amino hydrogens form bonds with the nitro group oxygens of adjacent molecules, are a common feature in the crystal packing of nitroanilines. acs.orgresearchgate.net These bonds can link molecules into chains, dimers, or more complex three-dimensional networks. acs.orgresearchgate.net The geometry of these hydrogen bonds, including the donor-acceptor distance and the angle, determines their strength and directional influence on the crystal packing. biointerfaceresearch.com
Weak C-H···O and C-H···N hydrogen bonds may also contribute to the stability of the crystal lattice, connecting molecules into extended structures. rsc.orgiucr.org The interplay of these various hydrogen bonding interactions is a determining factor in the final crystal structure. researchgate.net
Aromatic Stacking Interactions (π–π Interactions)
Aromatic stacking, or π–π interactions, are another significant non-covalent force that governs the crystal packing of this compound. These interactions occur between the electron-rich π-systems of the benzene (B151609) rings of adjacent molecules. researchgate.netrsc.org The presence of both electron-donating (amino) and electron-withdrawing (nitro, chloro) substituents on the aromatic ring influences its electron density and, consequently, the nature and strength of the π–π stacking. acs.orgrsc.org
In the crystal lattice, these interactions can manifest as face-to-face or offset stacking arrangements. nih.govsemanticscholar.org Key geometric parameters used to characterize π–π stacking include the inter-centroid distance between the aromatic rings and the slippage or offset distance. researchgate.netsemanticscholar.org These interactions, in conjunction with hydrogen bonds, contribute to the formation of stacked molecular columns or layers within the crystal. iucr.orgccspublishing.org.cn The combination of hydrogen bonding and π–π stacking interactions creates a robust three-dimensional supramolecular assembly. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. iucr.orgmdpi.commdpi.com By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, it is possible to identify and analyze the various non-covalent contacts that stabilize the crystal packing. mdpi.comresearchgate.netnih.gov
For this compound, this analysis would reveal the relative contributions of different types of intermolecular contacts. The most significant interactions are typically highlighted by red spots on the dnorm surface, indicating contacts that are shorter than the van der Waals radii of the interacting atoms. biointerfaceresearch.comnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each contact type (e.g., H···O, H···H, H···Cl, C···H) to the total surface area. researchgate.netnih.gov This allows for a detailed understanding of the hierarchy and importance of the various intermolecular forces, including hydrogen bonds and other weaker contacts, in the crystal packing. iucr.orgbohrium.comnih.gov
The following table illustrates the type of information that a Hirshfeld surface analysis would provide, showing the percentage contribution of various intermolecular contacts.
| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface (%) |
|---|---|
| H···O / O···H | 35.5 |
| H···H | 25.2 |
| H···Cl / Cl···H | 18.8 |
| C···H / H···C | 9.5 |
| C···C | 5.0 |
| Other | 6.0 |
Solvation Effects and Thermodynamic Properties
The solubility and thermodynamic behavior of this compound in various solvents are critical aspects of its chemical profile. acs.org The dissolution of this compound is an endothermic process, meaning its solubility generally increases with a rise in temperature. aksaray.edu.tr The extent of solubility is highly dependent on the nature of the solvent, with significant differences observed between polar and non-polar solvents. researchgate.netacs.org
Studies on similar compounds, such as 2,6-dichloro-4-nitroaniline (B1670479), have shown that solubility can be ranked across a range of solvents. acs.org For instance, solubility is typically higher in solvents like N-methyl-2-pyrrolidone (NMP) and 1,4-dioxane (B91453) compared to alcohols and significantly higher than in water. acs.org This behavior is governed by the solute-solvent interactions, which can be analyzed using models like the linear solvation energy relationship. acs.org
The process of solvation involves the interaction of the solute with the surrounding solvent molecules. In mixed solvent systems, such as ethanol-water mixtures, the phenomenon of preferential solvation can occur. aksaray.edu.trresearchgate.net This means that the solute may be preferentially solvated by one component of the solvent mixture over the other. acs.org For example, a nitroaniline derivative might be preferentially solvated by water in water-rich mixtures and by the organic co-solvent in mixtures with a higher proportion of the organic component. researchgate.netacs.org
Thermodynamic functions of dissolution, such as the Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of solution, can be determined from solubility data at different temperatures using the van't Hoff and Gibbs equations. aksaray.edu.trresearchgate.net These parameters provide insight into the driving forces of the dissolution process. researchgate.net
Solvent Influence on Molecular Properties
While specific research focusing exclusively on the solvent influence on the molecular properties of this compound is not extensively detailed in available literature, studies on its isomers, such as 2,4-dichloro-6-nitroaniline (B1218486) and 4,5-dichloro-2-nitroaniline (B146558), offer valuable insights. Research on these related compounds has demonstrated that the electronic spectra are influenced by the polarity of the solvent. researchgate.net
For substituted anilines, particularly those with electron-donating (like the amino group) and electron-withdrawing (like the nitro group) substituents, the polarity of the solvent can significantly affect electronic transitions. researchgate.net In these "push-pull" systems, an increase in solvent polarity often leads to changes in the position and intensity of absorption bands in UV-visible spectra. researchgate.net For instance, studies on 4-nitroaniline (B120555) and its derivatives show that as solvent polarity increases, properties like dipole moment and polarizability also tend to increase. journalirjpac.com This is often accompanied by a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), suggesting enhanced reactivity. journalirjpac.com
Theoretical models, such as the self-consistent reaction field (SCRF) method, are employed to study these solvent-induced effects on molecular properties, including non-linear optical (NLO) properties. acs.org For similar molecules, it has been observed that the first-order hyperpolarizability, a measure of NLO activity, increases with the polarity of the solvent. researchgate.net Although direct experimental data for this compound is limited, these findings on its isomers suggest that its molecular and electronic properties would likely exhibit a similar dependence on the solvent environment.
Standard Molar Enthalpies of Formation and Sublimation
The standard molar enthalpies of formation (ΔfH°m) and sublimation (ΔsubH°m) are key thermodynamic parameters that define the energetic stability of a compound in its gaseous and crystalline states, respectively. While direct calorimetric measurements for this compound are not prominently reported, its thermochemical properties have been estimated alongside its isomers through established computational schemes.
A comprehensive study estimated the standard molar enthalpies of formation in the gaseous phase for all six dichloro-2-nitroaniline isomers using the Cox Scheme and the Domalski and Hearing group additivity method. researchgate.net These methods are well-regarded for their ability to predict thermochemical data for organic compounds based on their molecular structure. researchgate.netmdpi.com The group-additivity method, for example, calculates the heat of formation by summing the contributions of individual atomic groups within the molecule. mdpi.com
For the closely related isomer, 4,5-dichloro-2-nitroaniline, the standard molar enthalpy of formation in the crystalline phase at 298.15 K was experimentally determined to be -(99.7 ± 1.6) kJ·mol⁻¹ through rotating-bomb combustion calorimetry. researchgate.net Its standard molar enthalpy of sublimation was calculated as (109.4 ± 0.9) kJ·mol⁻¹ by applying the Clausius-Clapeyron equation to vapor pressure data obtained via the Knudsen effusion technique. researchgate.net Combining these values yielded a standard molar enthalpy of formation in the gaseous phase for 4,5-dichloro-2-nitroaniline. researchgate.net
Such experimental values for specific isomers are crucial for validating and refining the parameters used in estimation methods like the Cox and Domalski-Hearing schemes, thereby increasing the confidence in the estimated values for isomers like this compound where experimental data is lacking. researchgate.net
Table 1: Experimentally Determined Thermochemical Data for Dichloroaniline Isomers at T = 298.15 K
| Compound | Crystalline Phase ΔfH°m (kJ·mol⁻¹) | Sublimation ΔsubH°m (kJ·mol⁻¹) |
| 4,5-Dichloro-2-nitroaniline | -99.7 ± 1.6 researchgate.net | 109.4 ± 0.9 researchgate.net |
| 2,5-Dichloro-4-nitroaniline | -85.6 ± 1.9 researchgate.net | 114.3 ± 0.9 researchgate.net |
| 2,6-Dichloro-4-nitroaniline | -107.3 ± 1.4 researchgate.net | 109.2 ± 0.9 researchgate.net |
This table presents data for related isomers to provide context for the estimated values of this compound.
Advanced Applications in Organic Synthesis and Functional Materials Development
Role as Synthetic Intermediates for Complex Organic Molecules
The strategic placement of functional groups on the aromatic ring of 3,6-dichloro-2-nitroaniline makes it an ideal starting material for constructing more elaborate molecular architectures. Its utility spans the synthesis of heterocyclic compounds, dyes and pigments, and molecules of pharmaceutical and agrochemical interest.
Precursors for Heterocyclic Compounds (e.g., Quinoxalinones, Benzodiazepines)
This compound is a key starting material for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amino group, creating a diamine derivative that is primed for cyclization reactions. This strategy is fundamental in producing classes of heterocycles like quinoxalinones and benzodiazepines, which are recognized for their significant biological activities.
For instance, the reduction of the nitro group in a substituted nitroaniline is a common step in the synthesis of quinoxalinone and benzodiazepine (B76468) cores. mdpi.comimist.maresearchgate.net The resulting diamine can then be condensed with appropriate reagents to form the desired heterocyclic ring system. imist.ma Specifically, the synthesis of 1,5-benzodiazepine-2,4-diones often involves the condensation of ortho-phenylenediamines, which can be prepared from the corresponding ortho-nitroanilines, with malonic acid derivatives. imist.ma Research has demonstrated the synthesis of 7,8-dichloro-6-nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione from 4,5-dichloro-2-nitroaniline (B146558), highlighting the utility of dichlorinated nitroanilines in creating complex benzodiazepine structures. nih.gov
Similarly, the synthesis of quinoxalinones can be achieved through the reaction of an ortho-phenylenediamine with reagents like ethyl 2-oxoacetate. google.com The resulting quinoxalinone scaffold is a common feature in molecules with antiviral properties. google.com The versatility of dichloronitroanilines as precursors allows for the generation of a library of heterocyclic compounds with diverse substitution patterns, which is crucial for structure-activity relationship studies in drug discovery. nih.govacs.org
Table 1: Synthesis of Heterocyclic Compounds from Dichloronitroaniline Derivatives
| Starting Material | Reagents | Product Class | Reference |
|---|---|---|---|
| 4,5-Dichloro-2-nitroaniline | 1. Reduction2. Malonic ester amide cyclization | Benzodiazepine | nih.gov |
| 4-Fluoro-2-nitroaniline | 1. Hydrogenation (Pd/C)2. Ethyl 2-oxoacetate | Quinoxalinone | google.com |
Synthesis of Dyes and Pigments
The chromophoric properties inherent in the nitroaniline structure, combined with the auxochromic effects of the amino group and the stability imparted by the chlorine atoms, make this compound and its isomers valuable intermediates in the synthesis of dyes and pigments. epa.govnih.gov Nitroanilines are foundational components in the production of azo dyes, which constitute a large and important class of colorants. mjbas.com
The synthesis of azo dyes typically involves the diazotization of an aromatic amine, such as a derivative of this compound, followed by coupling with another aromatic compound. The specific substituents on the aniline (B41778) ring influence the final color and properties of the dye. For example, 2,6-dichloro-4-nitroaniline (B1670479) is a known precursor for the azo dye Disperse Brown 1. wikipedia.org The general process involves multiple steps, including nitration, halogenation, and coupling reactions, to build the final dye molecule. epa.gov The production of such dyes is a significant industrial application of nitroaniline chemistry. nih.gov
Building Blocks for Pharmaceutical and Agrochemical Synthesis
The structural motifs derived from this compound are present in numerous compounds with pharmaceutical and agrochemical applications. chemicalbull.comsmolecule.com The presence of both chlorine and nitro groups on the aniline ring provides multiple reaction sites for further functionalization, allowing for the creation of a diverse range of molecules with potential biological activity.
In pharmaceutical research, derivatives of dichloronitroaniline serve as intermediates in the synthesis of various therapeutic agents. cymitquimica.com The reduction of the nitro group to an amine is a key transformation that opens up pathways to a multitude of other functional groups and heterocyclic systems. For example, the resulting diamines can be used to construct complex molecules with potential as enzyme inhibitors or receptor antagonists. nih.gov
In the agrochemical industry, dichloronitroaniline derivatives are utilized as precursors for herbicides and fungicides. lookchem.com The compound 2,6-dichloro-4-nitroaniline, known as Dicloran, is itself an agricultural fungicide. wikipedia.orglookchem.com The synthesis of other agrochemicals often involves the modification of the dichloronitroaniline scaffold to optimize efficacy and selectivity. chemicalbull.com For instance, the herbicide Aclonifen is derived from 2,3-dichloro-6-nitroaniline (B1587157).
Catalysis and Reaction Promoters
Beyond its role as a structural precursor, derivatives and materials related to this compound have found applications in the field of catalysis. These applications range from influencing the course of organic reactions to forming the basis of advanced nanocatalytic systems.
Catalytic Effects in Organic Transformations
Certain derivatives of dichloronitroanilines have been observed to exhibit catalytic effects in specific organic reactions. For example, 2,3-dichloro-6-nitroaniline has been shown to catalyze reactions involving nitroarenes and morpholine (B109124) in the presence of alginic acid. smolecule.combiosynth.com This suggests a role for these compounds in promoting certain chemical transformations, potentially by acting as organocatalysts or by interacting with other catalytic species to enhance their activity. While the primary use of this compound is as a synthetic intermediate, the catalytic potential of its derivatives is an area of ongoing research.
Application in Nanocatalytic Systems for Nitroaromatic Reductions
A significant area of research is the use of nanocatalysts for the reduction of nitroaromatic compounds, a crucial reaction for both the synthesis of aromatic amines and for environmental remediation. researchgate.netpsu.edu While this compound itself is a substrate in these reactions, the principles and systems developed are highly relevant.
Palladium nanoparticles (Pd NPs) are highly effective catalysts for the reduction of nitroaromatics. researchgate.netrsc.org These nanoparticles can be supported on various materials, including nitrogen-doped carbon, to enhance their stability and catalytic activity. researchgate.net The reduction of compounds like 2,6-dichloro-4-nitroaniline has been successfully demonstrated using such nanocatalytic systems. researchgate.netresearchgate.net The catalytic process involves the adsorption of the nitroaromatic compound onto the surface of the nanoparticles, where the reduction to the corresponding amine is facilitated. sci-hub.st
The efficiency of these nanocatalytic systems is influenced by factors such as the size, shape, and support material of the nanoparticles. acs.org Gold nanoparticles (AuNPs) have also been investigated for the catalytic reduction of nitroaromatics, with their activity being dependent on the size and stabilizing agents used. sci-hub.st These advanced catalytic systems offer a green and efficient alternative to traditional reduction methods. psu.edu
Table 2: Nanocatalytic Reduction of Dichloronitroaniline Isomers
| Catalyst | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Palladium Nanoparticles on Nitrogen-Doped Carbon (Pd@NC) | 2,6-Dichloro-4-nitroaniline | 2,6-Dichloro-4-aminoaniline | Superior catalytic activity due to the electronic structure of the catalyst. | researchgate.net |
| Aminosilane Stabilized Gold Nanocatalysts | 2,6-Dichloro-4-nitrophenol | 2,6-Dichloro-4-aminophenol | Effective catalytic reduction of nitro groups even in the presence of chloro substituents. | sci-hub.st |
Development of Sensing and Detection Technologies
The detection of nitroaromatic compounds, including nitroanilines, is of significant environmental concern. Luminescent metal-organic frameworks (LMOFs) have emerged as a promising class of materials for sensing applications due to their high sensitivity, selectivity, rapid response, and tunable structures. acs.org These porous, crystalline materials can be engineered to exhibit strong fluorescence, which can be selectively quenched or enhanced in the presence of specific analytes. bates.edu
The primary mechanism for detecting nitroanilines with LMOFs is fluorescence quenching. The electron-deficient nature of nitroaniline molecules allows them to interact with the electron-rich framework of the LMOF, leading to an energy or electron transfer process that deactivates the excited state of the framework and thus "turns off" the fluorescence. The porous nature of MOFs also plays a crucial role, as it allows for the selective adsorption and concentration of analyte molecules within the framework, amplifying the quenching effect. acs.org
Researchers have developed various LMOFs for this purpose. For instance, two zinc-based MOFs, Zn3L3(DMF)2 and Zn3L3(DMA)2(H2O)3, have demonstrated selective fluorescence quenching for nitroaniline detection. bates.edu Similarly, a europium-based MOF (Eu-MOF) showed a significant and highly selective quenching effect in the presence of p-nitroaniline. emerald.com More advanced LMOFs have achieved remarkable sensitivity. A highly stable cadmium-based MOF, Cd-TM, exhibited superior sensitivity for p-nitroaniline with a detection limit as low as 8 nM. acs.org This same material was also effective in detecting dicloran (2,6-dichloro-4-nitroaniline), a pesticide with a similar structure, with a detection limit of 7.6 nM, highlighting the potential for creating sensors for specific chlorinated nitroanilines. acs.org The ability to rationally design LMOFs with specific pore environments and luminescent properties makes them a highly adaptable platform for the development of next-generation sensors for toxic environmental pollutants like nitroanilines. acs.orgrsc.org
In analytical chemistry, derivatization is a technique used to convert an analyte into a product of similar structure that is easier to detect and quantify. This process is often employed in chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to improve the analytical properties of a compound. scribd.com Key benefits of derivatization include increased volatility, improved thermal stability, enhanced detector response, and better chromatographic separation from interfering substances in complex matrices. scribd.com
For the detection of nitroanilines, derivatization can overcome challenges associated with their analysis at trace levels. One documented method involves the derivatization of p-nitroaniline (p-NA) for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this approach, p-NA is reacted with benzoyl chloride to form a derivative. embrapa.br This reaction improves the compound's properties for LC-MS/MS analysis, enabling its detection in complex samples such as broiler chicken breast. embrapa.br
Material Science Applications
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For substituted nitroanilines, properties such as melting point, density, and even mechanical behavior are dictated by the way the molecules pack in the crystal lattice. This packing is governed by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions, which are influenced by the type and position of substituents on the aniline ring.
The strategic placement of halogen atoms is a key tool in crystal engineering. In halogenated derivatives like 2,6-dichloro-4-nitroaniline, intermolecular interactions involving the chlorine atoms can play a significant role in stabilizing the crystal lattice. The study of related, more complex structures, such as 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), reveals how these interactions can lead to unusual material properties. acs.orgresearchgate.net DFNA crystals exhibit both elasticity and thermosalient behavior (jumping upon heating), which are rare and distinct properties stemming from isotropic and anisotropic forces within the crystal packing, respectively. acs.orgresearchgate.net This demonstrates that subtle modifications to the molecular structure of dichloronitroaniline derivatives can lead to dramatic changes in their solid-state characteristics and potential applications as functional materials.
Table 1: Crystal and Solid-State Characteristics of 2,6-Dichloro-4-nitroaniline
| Property | Value/Description | Reference(s) |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | wikipedia.org |
| Appearance | Yellow solid | wikipedia.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/c | rsc.org |
| Unit Cell Parameters | a = 3.723 Å, b = 17.833 Å, c = 11.834 Å, β = 94.12° | rsc.org |
| Molecules per Unit Cell (Z) | 4 | rsc.org |
| Key Structural Features | Amino and nitro groups are rotated ~7° out of the aromatic plane. | rsc.org |
| Key Bond Distances | C–N(amino) = 1.358 Å; C–N(nitro) = 1.466 Å | rsc.org |
Organic nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net The NLO response in organic molecules often arises from a specific molecular architecture: a π-conjugated system substituted with both an electron-donating group (D) and an electron-accepting group (A). This "push-pull" configuration facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, such as a laser, leading to a large nonlinear optical response. researchgate.net
Nitroaniline derivatives are archetypal D-π-A molecules, with the amino group (-NH₂) serving as the donor and the nitro group (-NO₂) as the strong acceptor. tcichemicals.com The presence of these groups on the benzene (B151609) ring system creates a significant molecular dipole and enhances the second-order NLO susceptibility (β). The compound this compound fits this structural motif. The chlorine atoms act as additional substituents that can modulate the electronic properties and crystal packing of the molecule, which in turn influences the bulk NLO response of the material. For a material to exhibit second-order NLO effects like second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric space group, a key challenge in the field of NLO materials. ambeed.com
Research has confirmed the NLO activity of various nitroaniline compounds. For example, 2-nitroaniline (B44862) and 2-chloro-4-nitroaniline (B86195) are recognized as organic NLO materials. tcichemicals.com The efficiency of these materials is linked to their high molecular hyperpolarizability and favorable crystal structures. The development of organic NLO materials involves not just designing molecules with large β values but also controlling their assembly into macroscopically non-centrosymmetric crystals to achieve a high-performance NLO response. researchgate.net
Table 2: Examples of Nitroaniline-Based Organic NLO Materials
| Compound | Molecular Formula | Key Feature | NLO Application/Relevance | Reference(s) |
| 2-Nitroaniline | C₆H₆N₂O₂ | Classic "push-pull" (D-A) structure. | Foundational molecule for studying NLO properties. | researchgate.nettcichemicals.com |
| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | Halogen substitution modifies electronic properties and crystal packing. | Listed as a known organic NLO material. | tcichemicals.com |
| 3-Nitroaniline | C₆H₆N₂O₂ | Isomeric form of nitroaniline. | Used in creating NLO-active nanocrystals embedded in polymer fibers. | researchgate.net |
Perspectives and Future Research Directions
Exploration of Novel and Sustainable Synthetic Methodologies for Dichloro-nitroanilines
The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for synthesizing foundational chemicals, including dichloro-nitroanilines. Traditional methods often rely on harsh conditions and stoichiometric reagents, leading to significant waste. google.com Future research is focused on developing greener alternatives. dokumen.pub
Key approaches include:
Catalytic Systems : The use of transition metal complexes and other catalysts is fundamental to green chemistry. dokumen.pub Research is exploring new catalysts that can improve reaction efficiency and selectivity, reducing the need for excess reagents and simplifying purification processes.
Alternative Reaction Media : Moving away from conventional organic solvents towards more environmentally benign options like water, supercritical fluids, or ionic liquids is a major goal. dokumen.pub
Energy-Efficient Techniques : The application of non-conventional energy sources such as microwaves and ultrasound can significantly reduce reaction times from hours to minutes and prevent the formation of unwanted byproducts. dokumen.pub For instance, a patented method for preparing 5-chloro-2-nitroaniline (B48662) aims to develop an environmentally friendly green synthesis process that improves reaction selectivity and reduces acidic wastewater and brine waste. google.com Another approach uses nitrogen dioxide instead of the traditional nitric acid-sulfuric acid mixture for nitration, eliminating the generation of spent acid. google.com
Advanced Mechanistic Investigations of Chemical Transformations
A deeper understanding of the reaction mechanisms involving dichloro-nitroanilines is crucial for optimizing existing processes and discovering new transformations. Studies on the rearrangement of 2,6-dichloro-N-nitroaniline have provided insights into radical pair mechanisms, which were investigated using 15N NMR spectroscopy. cdnsciencepub.com These studies revealed that the reaction proceeds cleanly, with the main product, 2,6-dichloro-4-nitroaniline (B1670479), forming in high yield. cdnsciencepub.com
Future work will likely involve a combination of experimental kinetics and computational modeling to elucidate complex reaction pathways. For example, investigations into the unusually high SNAr reactivity of nitroaniline derivatives with hydroxide (B78521) ions in aqueous media suggest that hydrogen-bonding interactions play a critical role, a departure from conventional reactivity profiles in organic solvents. acs.orgacs.org Such mechanistic insights are vital for predicting and controlling chemical reactions.
Integration of High-Throughput Screening and Automation in Synthesis and Derivatization
High-throughput screening (HTS) and automated synthesis are transforming drug discovery and materials science. These technologies allow for the rapid generation and testing of thousands of compounds, accelerating the discovery of molecules with desired properties. nih.gov A key strategy is the late-stage diversification of complex molecules, where a core structure is functionalized in numerous ways. nih.gov
Nitroanilines and their derivatives are often included in the large chemical libraries used for HTS. acs.org For example, a screening of nearly 350,000 drug-like molecules to find inhibitors for a therapeutic target for Alzheimer's disease included various complex structures. acs.org Another HTS campaign screened over 70,000 compounds to identify inhibitors of anthrax toxin internalization. nih.gov The integration of these automated methods can rapidly create diverse libraries of dichloro-nitroaniline derivatives for screening in various applications, from pharmaceuticals to functional materials. nih.gov
Development of Predictive Computational Models for Reactivity and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of molecules and designing new materials. DFT calculations can map electron density to predict reactive sites for electrophilic substitution reactions and help validate experimental findings.
For nitroaniline derivatives, computational models are used to:
Investigate Reaction Mechanisms : DFT has been used to study the mechanisms of reactions between nitro-substituted butadienes and electron-deficient anilines, helping to identify the most plausible reaction paths. nih.gov
Understand Intermolecular Interactions : Computational modeling helps elucidate chemisorption phenomena and charge-transfer interactions between nitroaniline isomers and metal surfaces, which is critical for applications like Surface-Enhanced Raman Spectroscopy (SERS). scirp.org
Predict Material Properties : By modeling molecular structures and interactions, researchers can predict properties relevant to material design, such as the non-linear optical (NLO) properties of crystals. scispace.com
The table below summarizes some predicted charge transfer values for nitroaniline isomers interacting with a gold cluster, as determined by DFT calculations. scirp.org
| Analyte | Predicted Charge Transfer (e) to Gold Cluster |
| Aniline (B41778) | 0.422 |
| 2-Nitroaniline (B44862) | 0.310 |
| 4-Nitroaniline (B120555) | 0.296 |
| 3-Nitroaniline | 0.276 |
| Nitrobenzene (B124822) | 0.265 |
This interactive table is based on data from computational modeling studies. scirp.org
Discovery of New Catalytic Applications and Functional Materials
While primarily used as a synthetic intermediate, 2,6-dichloro-4-nitroaniline is a key precursor to the azo dye Disperse Brown 1. wikipedia.org The unique electronic and structural properties of dichloro-nitroanilines, stemming from their electron-donating amino group and electron-withdrawing nitro and chloro groups, make them attractive building blocks for new functional materials.
Research is ongoing in areas such as:
Non-Linear Optical (NLO) Materials : Nitroaniline derivatives are known to exhibit large NLO properties due to the asymmetric charge distribution in the molecule. rasayanjournal.co.in The formation of mixed crystals between nitroanilines and nitrophenols has been explored to create new NLO-active molecular compounds. tandfonline.com
Luminescent Sensors : Recently, a highly stable luminescent metal-organic framework (MOF) was developed that shows an ultrasensitive fluorescence response to p-nitroaniline and the structurally similar pesticide dicloran (2,6-dichloro-4-nitroaniline). acs.org The detection limit for dicloran was found to be an impressive 7.6 nM, highlighting the potential for creating advanced chemical sensors. acs.org
Elucidation of Intermolecular Interactions and Crystal Engineering Principles
Crystal engineering focuses on understanding and controlling the way molecules assemble in a solid state to design materials with specific properties. rasayanjournal.co.in For nitroanilines, intermolecular interactions such as hydrogen bonds and π-stacking are crucial in dictating the crystal packing. scispace.com
Key findings and future directions include:
Hydrogen Bonding : In many nitroaniline derivatives, intermolecular N-H···O hydrogen bonds between the amino and nitro groups lead to the formation of infinite polar chains, a desirable feature for efficient NLO materials. rasayanjournal.co.in In 4,5-dichloro-2-nitroaniline (B146558), an intramolecular N—H···O hydrogen bond helps to keep the functional groups coplanar with the benzene (B151609) ring. iucr.org
Halogen Bonding : The chlorine atoms in dichloro-nitroanilines can participate in halogen bonding, which can influence the compound's binding affinity to molecular targets and its crystal structure.
Co-crystals : The formation of co-crystals, such as those between caffeine (B1668208) and halogenated nitroanilines, allows for the systematic study of how different packing structures (e.g., flat layers, corrugated layers, 3D interlocked structures) influence mechanical properties like shear deformation or brittleness. rsc.org
The study of crystal structures at various temperatures can also reveal important information about phase transitions and molecular dynamics within the crystal. researchgate.net
Environmental Remediation Applications of Nitroaniline Compounds
Nitroaromatic compounds, including various nitroanilines, are used in many industries and can be released into the environment as pollutants. eaht.org Due to their potential toxicity and persistence, developing effective remediation strategies is a critical area of research. acs.orgontosight.ai
Future research is focused on several promising approaches:
Bioremediation : Utilizing microorganisms that can tolerate and degrade nitroanilines is a sustainable remediation method. One study isolated a bacterial strain, Pseudomonas DL17, from an alkaline lake that could achieve 100% degradation of p-nitroaniline at pH 9.0. eaht.org
Adsorption Technologies : Developing low-cost, effective adsorbents is another key strategy. Magnetic biochar, a sustainable material, has shown effectiveness in removing 4-nitroaniline from aqueous solutions. acs.orgwalisongo.ac.id Similarly, magnetic graphene oxide has been demonstrated as a sorbent for the fast and effective removal of p-nitroaniline from industrial wastewater, with optimal removal at a pH of 7.2. africaresearchconnects.com
Permeable Reactive Barriers (PRBs) : Porous barriers containing reactive materials like zero-valent iron (ZVI) can be used for in-situ groundwater remediation. Studies have shown that a PRB made from a plaster composite containing ZVI can effectively reduce 4-nitroaniline to the less harmful p-phenylenediamine. researchgate.net
These research directions underscore a dynamic future for the study of 3,6-dichloro-2-nitroaniline and related compounds, promising innovations in sustainable chemistry, materials science, and environmental protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
